N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-21-13-17-16-9-5-6-10-19(16)26-20(17)14-18(21)23-22(24)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULHZLFVHCFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide typically involves the following steps:
Chemical Reactions Analysis
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It is also explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide can be compared with other dibenzofuran derivatives:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: This compound has a similar dibenzofuran core but differs in its substituents, leading to different biological activities.
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: Another similar compound with variations in the substituents, affecting its chemical properties and applications.
This compound stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
